

H-DL-Cys.HCl: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	H-DL-Cys.HCl	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

H-DL-Cysteine hydrochloride (**H-DL-Cys.HCI**) is a synthetically derived amino acid derivative that serves as a crucial component in various biomedical research and drug development applications. This technical guide provides a comprehensive overview of its physicochemical properties, relevant biological pathways, and detailed experimental protocols for its assessment.

Physicochemical Properties

H-DL-Cys.HCI is the hydrochloride salt of the racemic mixture of D- and L-cysteine. The hydrochloride form enhances the stability and solubility of cysteine. Key quantitative data for both the anhydrous and monohydrate forms are summarized below.



Property	H-DL-Cys.HCl (Anhydrous)	H-DL-Cys.HCl (Monohydrate)
CAS Number	10318-18-0[1]	96998-61-7
Molecular Formula	C ₃ H ₈ CINO ₂ S[2]	C ₃ H ₁₀ CINO ₃ S[3]
Molecular Weight	157.62 g/mol [2]	175.64 g/mol [3]
Melting Point	109-112 °C[1]	Not specified
Solubility	Soluble in water.[1]	Soluble in water.
Appearance	White powder[1]	White crystalline powder
Synonyms	DL-Cysteine hydrochloride, H-DL-Cys-OH·HCl[1]	DL-Cysteine hydrochloride hydrate

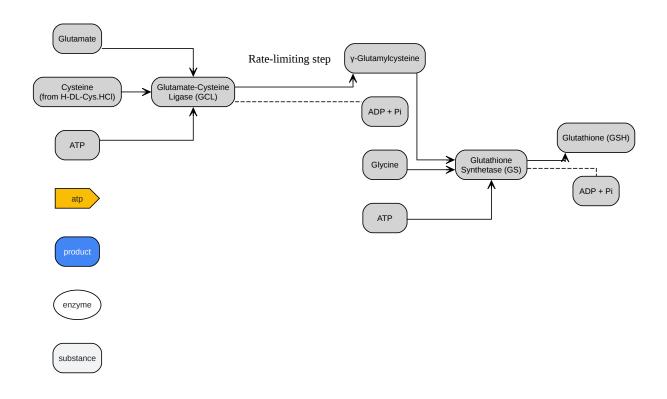
Core Biological Functions and Signaling Pathways

H-DL-Cys.HCI primarily exerts its biological effects through two main avenues: its role as a precursor to the antioxidant glutathione and its function as an agonist at NMDA glutamatergic receptors.

Glutathione Synthesis Pathway

Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. GSH plays a critical role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). The synthesis of GSH from its constituent amino acids—cysteine, glutamate, and glycine—occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthesise (GS).





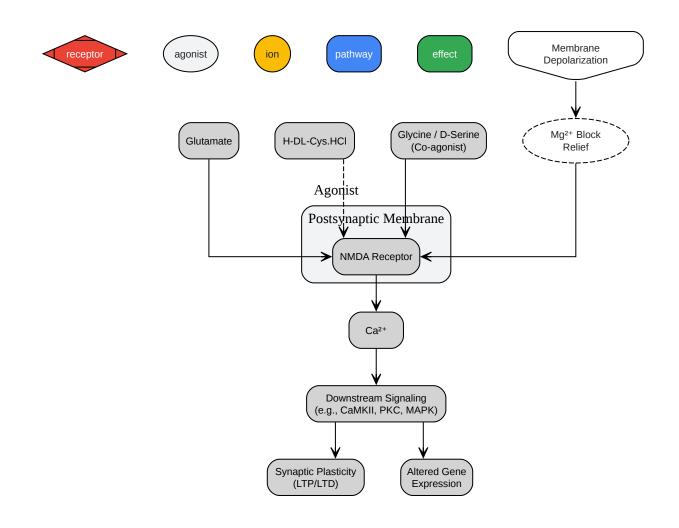
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Glutathione (GSH) Synthesis Pathway

NMDA Receptor Signaling Pathway

DL-Cysteine hydrochloride acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[1][4] NMDA receptors are crucial for synaptic plasticity, learning, and memory. Upon binding of agonists like glutamate and a co-agonist such as glycine or D-serine, and subsequent membrane depolarization to relieve the magnesium (Mg²⁺) block, the NMDA receptor channel opens, allowing the influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways.





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NMDA Receptor Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of **H-DL-Cys.HCl**'s biological activities.

Antioxidant Activity Assessment (DPPH Assay)



This protocol outlines the procedure for determining the free radical scavenging activity of **H-DL-Cys.HCI** using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

- H-DL-Cys.HCl
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- 96-well microplate
- Microplate reader
- Ascorbic acid (positive control)

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
- Preparation of Sample and Control Solutions:
 - Prepare a stock solution of H-DL-Cys.HCI in methanol. Perform serial dilutions to obtain a range of concentrations.
 - Prepare a stock solution of ascorbic acid in methanol and serially dilute for a standard curve.
- Assay:
 - \circ In a 96-well plate, add 50 μL of the various concentrations of **H-DL-Cys.HCI** or ascorbic acid to the wells.
 - Add 150 μL of the DPPH solution to each well.
 - \circ For the blank, use 50 µL of methanol instead of the sample.



- Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
 - % Scavenging = [(A blank A sample) / A blank] x 100
 - Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

In Vivo Assessment of Delayed-Type Hypersensitivity (DTH) in Rats

This protocol describes a method to assess the effect of **H-DL-Cys.HCI** on cell-mediated immunity using a rat model of delayed-type hypersensitivity.

Materials:

- H-DL-Cys.HCl
- Antigen (e.g., Keyhole Limpet Hemocyanin KLH)
- Complete Freund's Adjuvant (CFA)
- Saline
- Wistar rats
- Calipers

Procedure:

- Sensitization Phase (Day 0):
 - Prepare an emulsion of the antigen (e.g., 1 mg/mL KLH) in an equal volume of CFA.
 - Inject 100 μL of the emulsion subcutaneously at the base of the tail of each rat.



- Administer H-DL-Cys.HCI (at desired doses) or vehicle control to respective groups of rats daily, starting from day 0.
- Elicitation Phase (Day 7):
 - \circ Challenge the rats by injecting 20 μ L of the antigen (1 mg/mL KLH in saline) into the plantar surface of the left hind paw.
 - Inject 20 μL of saline into the right hind paw as a control.
- Measurement (Day 8 24 hours post-challenge):
 - Measure the thickness of both hind paws using calipers.
 - The DTH response is quantified as the difference in paw swelling between the antigenchallenged paw and the saline-injected paw.
- Analysis: Compare the DTH response in the H-DL-Cys.HCI-treated groups to the vehicle control group to determine its immunomodulatory effects.

Measurement of Hydrogen Peroxide (H₂O₂) in Plant Tissues

This protocol is adapted from studies on the effect of cysteine on fruit ripening and can be used to assess the impact of **H-DL-Cys.HCI** on oxidative stress in plant models.

Materials:

- Plant tissue (e.g., tomato fruit) treated with H-DL-Cys.HCI
- Trichloroacetic acid (TCA), 0.1% (w/v)
- Potassium iodide (KI), 1 M
- Potassium phosphate buffer, 10 mM (pH 7.0)
- Spectrophotometer



Procedure:

- Sample Preparation:
 - Homogenize 0.5 g of plant tissue in 5 mL of 0.1% TCA in an ice bath.
 - Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
 - Collect the supernatant for H₂O₂ measurement.
- Assay:
 - In a test tube, mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.
 - The reaction develops a yellowish color in the presence of H₂O₂.
- Measurement: Measure the absorbance of the solution at 390 nm.
- Quantification: Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂. The results are typically expressed as μmol per gram of fresh weight.

Conclusion

H-DL-Cys.HCI is a versatile compound with significant implications in research areas focusing on oxidative stress and neurobiology. Its role as a glutathione precursor underscores its potential as a cytoprotective agent, while its activity at the NMDA receptor highlights its relevance in neuroscience. The standardized protocols provided in this guide offer a framework for researchers to investigate and harness the therapeutic and research potential of **H-DL-Cys.HCI**.

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